3-Nitro-L-tirosina-d3

Descripción general

Descripción

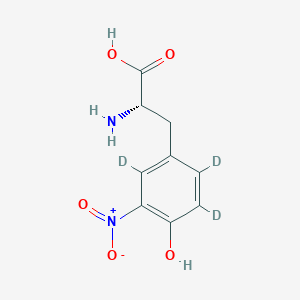

(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid: is a deuterated analog of a phenylalanine derivative. This compound is characterized by the presence of three deuterium atoms, a hydroxyl group, and a nitro group on the phenyl ring. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.

Aplicaciones Científicas De Investigación

Role as a Biomarker

Oxidative Stress Indicator:

3-Nitrotyrosine is widely recognized as a marker for oxidative stress and inflammation. Elevated levels of this compound have been associated with over 50 disease pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. The presence of 3-nitrotyrosine in biological samples serves as an indicator of cellular damage due to reactive nitrogen species (RNS) and can provide insights into disease mechanisms .

Quantification Techniques:

Recent studies have developed sophisticated analytical methods for the quantification of 3-nitrotyrosine in biological samples. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) have shown enhanced sensitivity and selectivity compared to traditional immunological methods like ELISA . These advancements allow for more accurate assessment of oxidative stress in various biological contexts.

Experimental Applications

Incorporation into Proteins:

The ability to site-specifically incorporate 3-nitrotyrosine into proteins using genetically encoded systems has opened new avenues for research. This method enables scientists to study the functional consequences of tyrosine nitration directly within mammalian cells. For instance, researchers have successfully produced nitrated forms of manganese superoxide dismutase (MnSOD) and 14-3-3 proteins to investigate their roles in cellular processes .

Functional Studies:

By utilizing 3-nitro-L-tyrosine-d3 in experimental settings, researchers can explore how nitration affects protein structure and function. This is particularly valuable in understanding the regulatory mechanisms of proteins involved in stress responses and signaling pathways .

Therapeutic Implications

Potential Drug Development:

While 3-nitro-L-tyrosine itself is not approved for therapeutic use, its role in signaling pathways related to nitric oxide (NO) and oxidative stress suggests potential applications in drug development. Inhibitors targeting pathways involving glutathione reductase may benefit from insights gained through studies involving 3-nitro-L-tyrosine-d3 . Understanding how nitration affects enzyme activity could lead to novel therapeutic strategies for diseases characterized by oxidative stress.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on Neurodegeneration | Elevated levels of 3-nitrotyrosine correlate with neuronal cell death | Quantification via HPLC/ECD |

| Cardiovascular Disease Research | Nitration levels serve as predictors for cardiovascular events | ELISA and HPLC comparisons |

| Cancer Pathology Analysis | Increased 3-nitrotyrosine linked to tumor progression | Mass spectrometry techniques |

These case studies illustrate the diverse applications of 3-nitro-L-tyrosine-d3 across various fields of biomedical research.

Mecanismo De Acción

Target of Action

The primary target of 3-Nitro-L-tyrosine-d3, also known as (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, is Glutathione reductase, a mitochondrial enzyme . This enzyme plays a crucial role in maintaining the reduced form of glutathione, an important antioxidant in cells.

Mode of Action

3-Nitro-L-tyrosine-d3 is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . The compound’s interaction with its targets leads to the nitration of tyrosine residues, which can alter protein function and signaling pathways .

Biochemical Pathways

The formation of 3-Nitro-L-tyrosine-d3 is part of a broader biochemical pathway involving the reaction of nitric oxide (·NO) with oxygen in various forms in aqueous media . This reaction leads to the formation of peroxynitrite (ONOO−), a potent oxidant and nitrating agent . The production of ONOO− can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation .

Pharmacokinetics

It is known that the extent of tyrosine nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .

Result of Action

The nitration of tyrosine residues by 3-Nitro-L-tyrosine-d3 can lead to alterations in protein function and signaling pathways . For example, nitration of Tyr385 of cyclooxygenase (COX) by using a very high molar excess of synthetic peroxynitrite over COX is associated with little loss of activity .

Action Environment

The action of 3-Nitro-L-tyrosine-d3 is influenced by various environmental factors. For instance, the presence of thiols can inhibit the formation of 3-nitro-L-tyrosine, while the presence of CO2 (usually supplied as bicarbonate) can elevate it

Análisis Bioquímico

Biochemical Properties

3-Nitro-L-tyrosine-d3 interacts with a variety of enzymes, proteins, and other biomolecules. Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .

Cellular Effects

3-Nitro-L-tyrosine-d3 has significant effects on various types of cells and cellular processes. It can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Nitro-L-tyrosine-d3 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitro-L-tyrosine-d3 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

3-Nitro-L-tyrosine-d3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the deuterium atoms through a deuterium exchange reaction. This can be achieved by treating the precursor with deuterated reagents under specific conditions. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions followed by nitration and hydroxylation. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is essential to achieve the desired isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or sulfonated aromatic compounds.

Comparación Con Compuestos Similares

Phenylalanine: The non-deuterated analog with similar structural features but different isotopic composition.

Tyrosine: Contains a hydroxyl group on the phenyl ring but lacks the nitro group.

Nitrophenylalanine: Similar to the compound but without deuterium atoms.

Uniqueness:

- The presence of deuterium atoms makes (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid unique in terms of its isotopic labeling, which can significantly alter its physical and chemical properties.

- The combination of hydroxyl and nitro groups on the phenyl ring provides distinct reactivity and interaction profiles compared to other similar compounds.

This detailed article provides a comprehensive overview of (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-Nitro-L-tyrosine-d3 is a deuterated derivative of 3-nitro-L-tyrosine, an important compound in biochemical research due to its role as a biomarker for oxidative stress and its involvement in various pathological conditions. This article explores the biological activity of 3-nitro-L-tyrosine-d3, focusing on its mechanisms of action, cellular effects, and implications in disease processes.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 226.1861 g/mol

Structure: 3-Nitro-L-tyrosine-d3 contains a nitro group at the 3-position on the phenyl ring of L-tyrosine, which alters its biochemical interactions significantly compared to its non-nitrated counterpart.

The primary mechanism by which 3-nitro-L-tyrosine-d3 exerts its biological activity involves the nitration of tyrosine residues in proteins. This process is catalyzed by reactive nitrogen species (RNS), particularly peroxynitrite (ONOO−). The nitration modifies the properties of tyrosine, impacting protein function and signaling pathways:

- Target Enzymes: One key target is glutathione reductase, a mitochondrial enzyme crucial for maintaining cellular redox balance. Nitration can inhibit this enzyme, leading to increased oxidative stress within cells .

- Biochemical Pathways: The formation of 3-nitro-L-tyrosine-d3 is part of broader biochemical pathways involving nitric oxide (NO) and reactive oxygen species (ROS), which are often elevated during inflammatory responses .

Cellular Effects

The impact of 3-nitro-L-tyrosine-d3 on cellular processes is profound:

- Neurodegenerative Diseases: Studies have shown that nitrated proteins are prevalent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of 3-nitro-L-tyrosine-d3 can disrupt normal cellular signaling and promote neuroinflammation .

- Oxidative Stress Biomarker: It serves as a biomarker for oxidative stress, with elevated levels found in various diseases, including cardiovascular diseases, diabetes, and cancer. The detection of 3-nitro-L-tyrosine in biological samples can indicate underlying oxidative damage .

Case Studies and Research Findings

- Oxidative Stress in Disease:

- Protein Function Alteration:

- In Vivo Studies:

Summary Table: Biological Activity Highlights

| Aspect | Details |

|---|---|

| Chemical Structure | CHNO |

| Molecular Weight | 226.1861 g/mol |

| Mechanism | Nitration by reactive nitrogen species |

| Key Targets | Glutathione reductase |

| Pathological Relevance | Biomarker for oxidative stress |

| Associated Diseases | Alzheimer's, Parkinson's, cardiovascular |

| Research Applications | Protein function studies, disease biomarkers |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-UOCCHMHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.